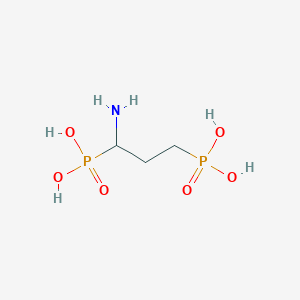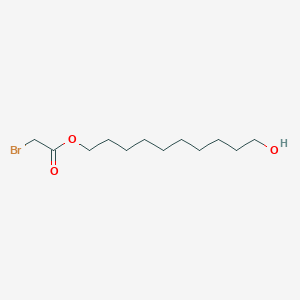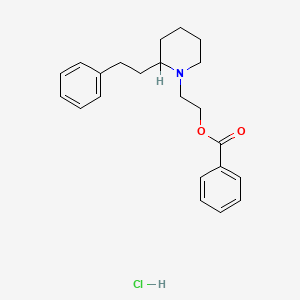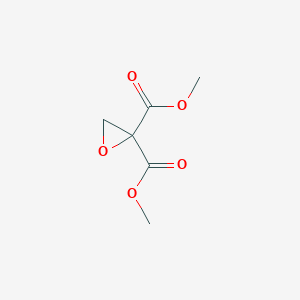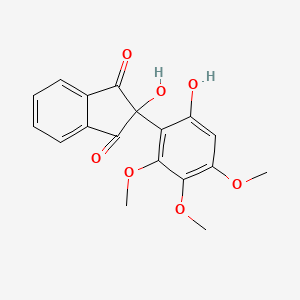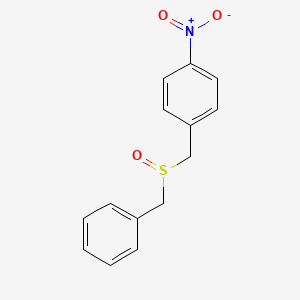
(4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide
Overview
Description
(4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzylsulfinyl group attached to a phenyl ring, which is further connected to a hydroxyazane oxide moiety. The compound’s distinct structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide typically involves multiple steps, starting with the preparation of the benzylsulfinyl intermediate. This intermediate is then reacted with a phenyl compound under controlled conditions to form the desired product. Common reagents used in the synthesis include benzyl chloride, sodium sulfinate, and various catalysts to facilitate the reaction. The reaction conditions often involve specific temperatures and solvents to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The benzylsulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve the best results.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzylsulfinyl compounds. These products have distinct properties and can be further utilized in various applications.
Scientific Research Applications
(4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can interact with enzymes and proteins, leading to the modulation of their activity. Additionally, the hydroxyazane oxide moiety can participate in redox reactions, influencing cellular processes and signaling pathways. These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide include:
Benzylsulfinyl derivatives: Compounds with similar sulfinyl groups attached to different aromatic rings.
Phenylhydroxyazane oxides: Compounds with hydroxyazane oxide moieties attached to various phenyl groups.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This distinct structure allows it to participate in a broader range of reactions and applications compared to its analogs.
Properties
IUPAC Name |
1-(benzylsulfinylmethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-15(17)14-8-6-13(7-9-14)11-19(18)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMIJOWNYUJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298353 | |
| Record name | NSC122662 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73318-12-4 | |
| Record name | NSC122662 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC122662 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



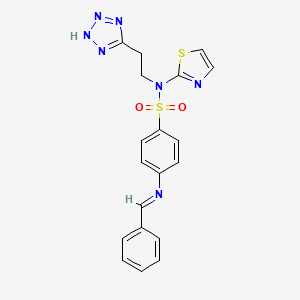
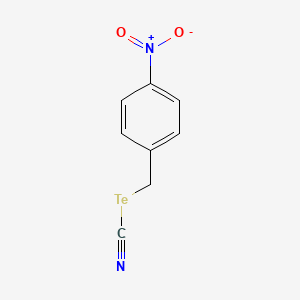

![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)

![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)


